

# Application Notes and Protocols for Cerium-140 in Single-Cell Analysis

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## Compound of Interest

Compound Name: Cerium-140

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## Introduction to Cerium-140 in Mass Cytometry

Mass cytometry, or CyTOF® (Cytometry by Time-of-Flight), is a powerful single-cell analysis technology that utilizes antibodies labeled with stable heavy metal isotopes to enable highly multiplexed proteomics studies.[1] This technique overcomes the spectral overlap limitations of traditional fluorescence-based flow cytometry, allowing for the simultaneous measurement of over 50 parameters at the single-cell level.[2]

The choice of metal isotope is critical for successful panel design in mass cytometry. Lanthanide isotopes are frequently used due to their chemical properties and the availability of a wide range of masses. **Cerium-140** ( $^{140}\text{Ce}$ ) is a stable and the most abundant isotope of Cerium, with a natural abundance of 88.45%.[3][4][5][6] While primarily utilized in EQ™ Four Element Calibration Beads for signal normalization across experiments, its potential as a primary antibody label is a topic of interest.[7][8]

These application notes provide a comprehensive overview of the use of **Cerium-140** for antibody labeling in single-cell analysis, including protocols for antibody conjugation, cell staining, and data acquisition, as well as important considerations for panel design.

## Quantitative Data for Lanthanide Isotopes in Mass Cytometry

The selection of an appropriate metal isotope for a given antibody is a critical step in designing a mass cytometry panel. Factors to consider include the relative abundance of the target protein, the expected signal intensity of the isotope, and potential for signal spillover from other channels.

While specific quantitative data for **Cerium-140** as a primary antibody label is not widely published, the following table provides a comparison of key properties for several lanthanide isotopes commonly used in mass cytometry. It is important to note that the area around mass 140 is generally considered to have lower sensitivity in Helios CyTOF instruments.[\[9\]](#)

Isotope	Natural Abundance (%)	Oxide Formation (M+16) Potential	Relative Signal Intensity	Notes
$^{140}\text{Ce}$	88.45[3][4]	High[10]	Low[9]	Primarily used for calibration beads.[7] High background has been reported in this channel, warranting caution for use as a primary label.[11]
$^{139}\text{La}$	99.91	High[7]	Moderate	Often a contaminant in other lanthanide preparations.
$^{141}\text{Pr}$	100	High[7]	Moderate	Monoisotopic.
$^{142}\text{Nd}$	27.2	High[7]	Moderate	One of several stable neodymium isotopes.
$^{159}\text{Tb}$	100	Low	High	Monoisotopic, often used for abundant markers.
$^{165}\text{Ho}$	100	Low	High	Monoisotopic, used in calibration beads.[7]

$^{169}\text{Tm}$	100	Low	Very High	Considered one of the brightest metals.
$^{175}\text{Lu}$	97.41	Low	High	Used in calibration beads. <a href="#">[7]</a>

Note: Oxide formation can cause spillover into the M+16 channel. Proper instrument tuning can minimize this effect to <3% of the maximum signal.[\[10\]](#)

## Experimental Protocols

### Protocol 1: Antibody Conjugation with Cerium-140

This protocol describes the conjugation of a purified antibody with a **Cerium-140** metal-chelating polymer. The general principles are applicable to other lanthanide isotopes as well.[\[1\]](#)  
[\[12\]](#)

Materials:

- Purified antibody (carrier-free, >95% purity, 0.5-2 mg/mL in a compatible buffer)
- Maxpar® Metal Labeling Kit (or equivalent) containing metal-chelating polymer
- **Cerium-140** Isotope (in a compatible salt form, e.g.,  $\text{CeCl}_3$ )
- Reducing agent (e.g., TCEP)
- Labeling buffer (e.g., Buffer L)
- Metal loading buffer (e.g., Buffer C)
- Quenching buffer (e.g., Buffer W)
- Centrifugal filter units (e.g., 50 kDa MWCO)
- Spectrophotometer

#### Procedure:

- Antibody Preparation:
  - Ensure the antibody is in a buffer free of primary amines, carrier proteins (like BSA), and stabilizers.[13] If necessary, perform a buffer exchange using a centrifugal filter unit.
  - Adjust the antibody concentration to 1 mg/mL in a suitable labeling buffer.
- Antibody Reduction:
  - Add the reducing agent (e.g., TCEP) to the antibody solution to partially reduce the hinge disulfide bonds.
  - Incubate at 37°C for 30 minutes. This step exposes free sulfhydryl groups for polymer attachment.
- Metal Loading of Polymer:
  - While the antibody is being reduced, prepare the metal-loaded polymer.
  - Dissolve the **Cerium-140** salt in the metal loading buffer.
  - Add the **Cerium-140** solution to the chelating polymer solution.
  - Incubate at room temperature for 15-30 minutes to allow the metal to chelate to the polymer.
- Conjugation Reaction:
  - Wash the reduced antibody using a centrifugal filter unit to remove the reducing agent.
  - Resuspend the reduced antibody in the labeling buffer.
  - Add the metal-loaded polymer to the reduced antibody.
  - Incubate at 37°C for 1-2 hours to allow the maleimide groups on the polymer to react with the sulfhydryl groups on the antibody.

- Quenching and Washing:
  - Add the quenching buffer to stop the reaction.
  - Wash the conjugated antibody multiple times using a centrifugal filter unit to remove any unconjugated polymer and free metal.
- Quantification and Storage:
  - Measure the concentration of the labeled antibody using a spectrophotometer at 280 nm.
  - Store the labeled antibody at 4°C.

## Protocol 2: Cell Staining and Sample Preparation for Mass Cytometry

This protocol outlines the steps for staining single-cell suspensions with metal-labeled antibodies for mass cytometry analysis.

### Materials:

- Single-cell suspension (e.g., PBMCs, dissociated tissue)
- Cell Staining Buffer (CSB: PBS with 0.5% BSA and 2 mM EDTA)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Cocktail of metal-labeled antibodies (including the <sup>140</sup>Ce-labeled antibody)
- Cell-ID™ Intercalator-Ir (for live/dead discrimination and cell identification)
- Fixation and Permeabilization Buffer (if performing intracellular staining)
- EQ™ Four Element Calibration Beads
- Cell Acquisition Solution (CAS)

### Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension at a concentration of  $1-10 \times 10^6$  cells/mL in CSB.
  - Perform a cell count and viability assessment.
- Fc Receptor Blocking:
  - Add Fc receptor blocking solution to the cell suspension.
  - Incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
- Surface Staining:
  - Add the cocktail of metal-labeled surface antibodies to the cells.
  - Incubate for 30 minutes at room temperature, protected from light.
- Washing:
  - Wash the cells twice with CSB by centrifugation (e.g., 500 x g for 5 minutes).
- (Optional) Intracellular Staining:
  - If targeting intracellular antigens, fix and permeabilize the cells according to the manufacturer's protocol.
  - Add the cocktail of metal-labeled intracellular antibodies.
  - Incubate for 30-60 minutes at room temperature.
  - Wash the cells as described in step 4.
- Live/Dead Staining and DNA Intercalation:
  - Resuspend the cells in a solution containing the Cell-ID™ Intercalator-Ir.
  - Incubate for 1 hour at room temperature or overnight at 4°C. This step labels dead cells and intercalates into the DNA of all nucleated cells.

- Final Wash and Resuspension:
  - Wash the cells once with CSB and once with deionized water.
  - Resuspend the cell pellet in a known volume of CAS containing EQ™ Four Element Calibration Beads immediately before acquisition.

## Protocol 3: Data Acquisition on a CyTOF Instrument

This protocol provides a general workflow for acquiring data on a CyTOF mass cytometer.

Procedure:

- Instrument Setup and Tuning:
  - Perform daily instrument startup and tuning procedures according to the manufacturer's instructions. This includes optimizing gas flows and detector sensitivity.
  - Ensure that oxide formation is minimized (<3%).[\[10\]](#)
- Sample Acquisition:
  - Vortex the prepared cell suspension gently before acquisition.
  - Acquire the sample at a flow rate of approximately 200-500 events per second.
  - Collect data for a sufficient number of events to ensure statistical significance for rare cell populations.
- Data Normalization and Analysis:
  - Use the signal from the EQ™ Four Element Calibration Beads to normalize the data, correcting for instrument drift over time and between samples.[\[7\]](#)[\[8\]](#)
  - Analyze the data using appropriate software (e.g., Cytobank, FlowJo™ with plugins) for gating, dimensionality reduction (e.g., viSNE, UMAP), and clustering analysis.



# Visualization of Experimental Workflow and Signaling Pathway

## Experimental Workflow for Single-Cell Analysis using $^{140}\text{Ce}$ -labeled Antibodies

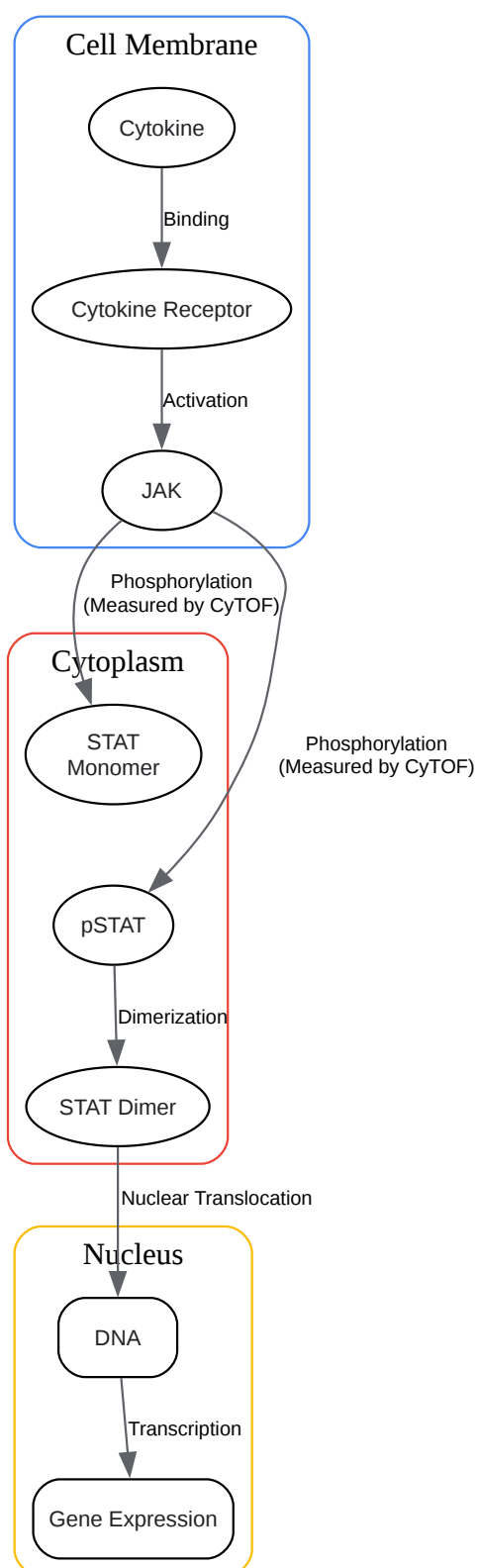


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Caption: Workflow for single-cell analysis using **Cerium-140** labeled antibodies.

## STAT Signaling Pathway Analysis by Mass Cytometry

The Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation.[14] Mass cytometry is well-suited to dissect the complexity of the STAT signaling network at the single-cell level by simultaneously measuring the phosphorylation status of multiple STAT proteins and other signaling molecules.



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Caption: Simplified STAT signaling pathway amenable to CyTOF analysis.

## Conclusion

**Cerium-140** presents a potential, albeit challenging, option for expanding the ever-growing palette of metal isotopes for mass cytometry. While its primary role in calibration beads is well-established, its use as a direct antibody label requires careful consideration of potential background noise and lower signal intensity. The protocols provided herein offer a framework for researchers interested in exploring the utility of  $^{140}\text{Ce}$ -labeled antibodies for their single-cell analysis needs. As with any new reagent, thorough validation and optimization are paramount to ensure high-quality, reproducible data. Further research is needed to fully characterize the performance of **Cerium-140** as a primary reporter in mass cytometry.

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## References

- 1. Mass Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 2. Mass Cytometry for the Characterization of Individual Cell Types in Ovarian Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Cell, Phosphopeptide-Specific Analysis Demonstrates Cell Type- and Pathway-Specific Dysregulation of Jak/STAT and MAPK Signaling Associated with In Vivo Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Application of Mass Cytometry (CyTOF) for Functional and Phenotypic Analysis of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. CyTOF Panel Design [biomed.au.dk]
- 10. med.virginia.edu [med.virginia.edu]

- 11. CyTOForum • View topic - 140Ce?? [cytoforum.stanford.edu]
- 12. imc.unibe.ch [imc.unibe.ch]
- 13. liverpool.ac.uk [liverpool.ac.uk]
- 14. Signaling by STATs - PMC [pmc.ncbi.nlm.nih.gov]
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